molecular formula C20H24ClN3O2S B11366880 2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide

2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11366880
M. Wt: 405.9 g/mol
InChI Key: VXSSWNPBQJNUPB-UHFFFAOYSA-N
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Description

2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-N-(3-CHLOROPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butylcarbamoyl group, a chlorophenyl group, and a dimethylpyridine carboxamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-N-(3-CHLOROPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-N-(3-CHLOROPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-N-(3-CHLOROPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-N-(3-CHLOROPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-N-(3-CHLOROPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H24ClN3O2S

Molecular Weight

405.9 g/mol

IUPAC Name

2-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C20H24ClN3O2S/c1-12-9-13(2)22-19(27-11-16(25)24-20(3,4)5)17(12)18(26)23-15-8-6-7-14(21)10-15/h6-10H,11H2,1-5H3,(H,23,26)(H,24,25)

InChI Key

VXSSWNPBQJNUPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC(=CC=C2)Cl)SCC(=O)NC(C)(C)C)C

Origin of Product

United States

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